In Vitro MPO Inhibitory Potency: Mitiperstat vs. Verdiperstat Direct Comparator
Mitiperstat exhibits 420-fold higher potency against human myeloperoxidase compared to Verdiperstat, an alternative MPO inhibitor that reached clinical development. In direct comparison of in vitro biochemical assay data, Mitiperstat inhibits MPO with an IC₅₀ of 1.5 nM [1], whereas Verdiperstat (AZD3241) demonstrates an IC₅₀ of 630 nM under comparable assay conditions .
| Evidence Dimension | In vitro inhibitory potency against human MPO (IC50) |
|---|---|
| Target Compound Data | IC₅₀ = 1.5 nM |
| Comparator Or Baseline | Verdiperstat (AZD3241): IC₅₀ = 630 nM |
| Quantified Difference | Mitiperstat is 420-fold more potent than Verdiperstat (IC₅₀ ratio: 630 nM / 1.5 nM = 420-fold). |
| Conditions | In vitro biochemical enzyme inhibition assay; recombinant human MPO. |
Why This Matters
This substantial potency difference translates directly to the experimental concentration required for MPO inhibition; using an alternative like Verdiperstat would require >400-fold higher concentrations, increasing the risk of off-target effects and altering in vivo dosing requirements.
- [1] Tord Inghardt, et al. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction. J Med Chem. 2022 Sep 8;65(17):11485-11496. View Source
